Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexanone ring, the introduction of the chlorophenyl group, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexanone ring, the ester group, and the chlorophenyl group .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The ketone could be reduced to an alcohol, the ester could be hydrolyzed to a carboxylic acid, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and ketone groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Insights
Research has extensively explored the synthesis of compounds similar to methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate, revealing insights into their chemical structure and stability. For example, the compound has been investigated for its anticonvulsant properties, with studies aiming to understand its structural-activity correlations (K. Scott et al., 1993). Further, the crystal structure of related anticonvulsant enaminones has been determined, providing a deeper understanding of their molecular characteristics (M. Kubicki et al., 2000).
Photocyclization and Carbonylation Reactions
The photochemical behavior of related compounds has been studied, demonstrating selective photocyclization processes that yield cyclic compounds with potential applications in medicinal chemistry (E. Anklam et al., 1985). Additionally, carbonylation reactions catalyzed by metal complexes have been investigated, highlighting the synthesis of methyl cyclohexanecarboxylate derivatives under specific conditions (H. Yoshida et al., 1976).
Potential Applications in Organic Synthesis
The compound and its derivatives have found applications in the synthesis of various heterocyclic compounds, which are critical in the development of pharmaceuticals and materials science. For instance, catalytic reactions involving porphyrin complexes have been explored for the insertion of carbene fragments into C−H bonds, a process relevant to the synthesis of complex organic molecules (H. Mbuvi & L. Woo, 2008).
Environmental and Epigenetic Research
Furthermore, research has extended beyond purely synthetic applications to include environmental and epigenetic studies. Investigations into the association between persistent organic pollutants (POPs) and global DNA methylation levels have provided insights into the potential epigenetic impacts of environmental contaminants (J. Rusiecki et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJJWMYIVZUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857200 | |
Record name | Methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-35-0 | |
Record name | Methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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